5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaOMe, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted triazolopyrimidine derivatives .
Scientific Research Applications
5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
Uniqueness
5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C16H11N5O |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-3-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H11N5O/c22-14-9-13(11-5-2-1-3-6-11)18-16-19-15(20-21(14)16)12-7-4-8-17-10-12/h1-10H,(H,18,19,20) |
InChI Key |
XZVJOALASPJTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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